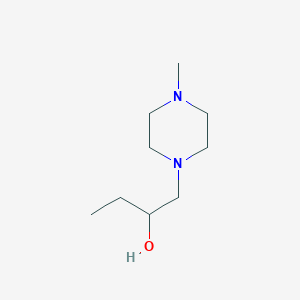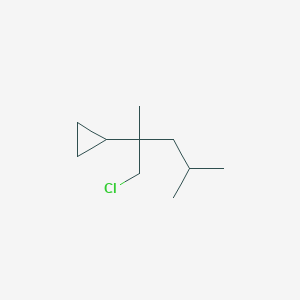![molecular formula C14H22ClNO2 B13211286 (Butan-2-YL)((3-[(4-chlorophenyl)methoxy]-2-hydroxypropyl))amine](/img/structure/B13211286.png)
(Butan-2-YL)((3-[(4-chlorophenyl)methoxy]-2-hydroxypropyl))amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butan-2-YL)((3-[(4-chlorophenyl)methoxy]-2-hydroxypropyl))amine is a chemical compound with a complex structure that includes a butan-2-yl group, a 4-chlorophenyl group, and a hydroxypropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-YL)((3-[(4-chlorophenyl)methoxy]-2-hydroxypropyl))amine typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with butan-2-amine under basic conditions to form an intermediate. This intermediate is then reacted with 3-chloro-2-hydroxypropylamine in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(Butan-2-YL)((3-[(4-chlorophenyl)methoxy]-2-hydroxypropyl))amine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Butan-2-YL)((3-[(4-chlorophenyl)methoxy]-2-hydroxypropyl))amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Butan-2-YL)((3-[(4-chlorophenyl)methoxy]-2-hydroxypropyl))amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(Butan-2-yl)[(4-chlorophenyl)methyl]amine: Similar structure but lacks the hydroxypropyl group.
(Butan-2-yl)[(2-chlorophenyl)methyl]amine: Similar structure but with a different position of the chlorine atom.
Uniqueness
(Butan-2-YL)((3-[(4-chlorophenyl)methoxy]-2-hydroxypropyl))amine is unique due to the presence of both the hydroxypropyl and 4-chlorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C14H22ClNO2 |
|---|---|
Molecular Weight |
271.78 g/mol |
IUPAC Name |
1-(butan-2-ylamino)-3-[(4-chlorophenyl)methoxy]propan-2-ol |
InChI |
InChI=1S/C14H22ClNO2/c1-3-11(2)16-8-14(17)10-18-9-12-4-6-13(15)7-5-12/h4-7,11,14,16-17H,3,8-10H2,1-2H3 |
InChI Key |
PIVHZCFAQJVQOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC(COCC1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)butanoic acid](/img/structure/B13211212.png)
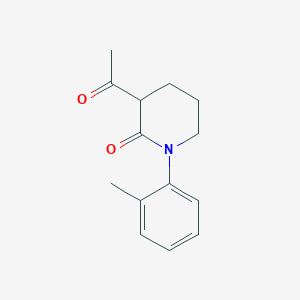

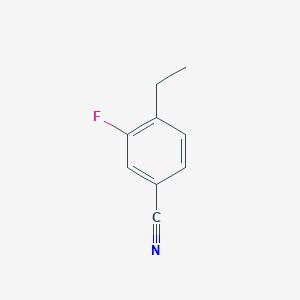
![2-[2-(Tert-butylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B13211232.png)
![7-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13211233.png)
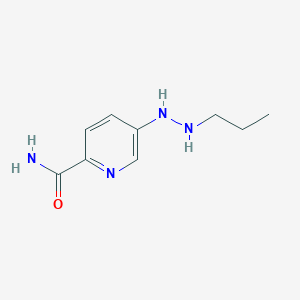
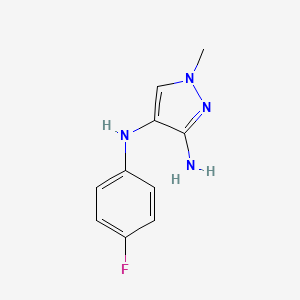


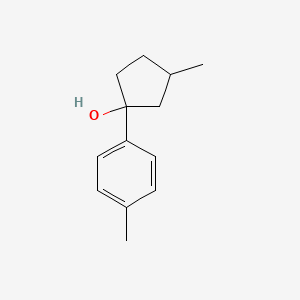
![tert-Butyl N-[4-(carbamoylmethyl)-3-fluorophenyl]carbamate](/img/structure/B13211262.png)
